Diamine Oxidase Substrate Specificity: Non-Substrate Status
A head-to-head study of aminoalkyl-onium compounds revealed a critical functional difference: 6-aminohexyltrimethylammonium (the target compound's cation) was not a substrate for pig kidney diamine oxidase, whereas its direct dimethylsulphonium, isothiuronium, NN'-dimethylimidazolium, and N-methylpyridinium congeners all served as substrates [1]. This demonstrates that the trimethylammonium headgroup confers a unique enzyme interaction profile that cannot be inferred from chemically similar onium analogs.
| Evidence Dimension | Substrate status for pig kidney diamine oxidase |
|---|---|
| Target Compound Data | Not a substrate (0% oxidation) |
| Comparator Or Baseline | Isothiuronium analog (substrate), dimethylimidazolium analog (substrate), N-methylpyridinium analog (substrate) |
| Quantified Difference | Qualitative categorical difference (substrate vs. non-substrate); specific activity for target compound = 0 |
| Conditions | In vitro enzyme assay using purified pig kidney diamine oxidase, pH 7.0, 37°C, as detailed in Bardsley et al., Biochem. J. 1971 |
Why This Matters
This categorical distinction proves the compound is a specialized, non-consumable mechanistic probe rather than a generic substrate, enabling precise DAO active-site mapping experiments that would be confounded by substrate turnover.
- [1] Bardsley, W.G., Hill, C.M. and Lobley, R.W. (1971) Synthesis and oxidation of aminoalkyl-onium compounds by pig kidney diamine oxidase. Biochem. J., 122, 557-567. View Source
